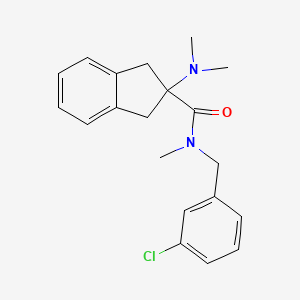![molecular formula C20H21ClN2O7S B5163431 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)
4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate, also known as NBBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate inhibits the activity of lipases and esterases by binding to their active sites. This prevents the enzymes from catalyzing the hydrolysis of lipids and esters, which are important molecules in various biological processes. The mechanism of action of this compound is similar to that of other lipase inhibitors, such as orlistat, which is used clinically for the treatment of obesity.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on lipid metabolism and obesity in animal models. Inhibition of lipase activity by this compound results in a decrease in the absorption of dietary fats, leading to a reduction in body weight and adiposity. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate in lab experiments is its potency as a lipase inhibitor. This makes it useful for studying the activity and function of lipases and esterases in various biological processes. However, this compound also has limitations, such as its potential toxicity and lack of selectivity for specific enzymes. This can make it difficult to interpret the results of experiments using this compound as a tool.
Direcciones Futuras
There are several future directions for research involving 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate. One area of interest is the development of more selective lipase inhibitors that target specific enzymes involved in lipid metabolism. Another area of interest is the use of this compound in combination with other compounds to enhance its efficacy as a lipase inhibitor. Additionally, further research is needed to determine the safety and potential therapeutic applications of this compound in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential applications in research. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there are limitations to its use, this compound has the potential to be a valuable tool for studying the activity and function of lipases and esterases in various biological processes. Further research is needed to fully understand the potential applications of this compound in scientific research and potential therapeutic applications.
Métodos De Síntesis
4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate can be synthesized using various methods, including the reaction of 4-(2-chlorophenyl) butyric acid with thionyl chloride, followed by reaction with 3-nitrobenzenesulfonyl chloride and butylamine. Another method involves the reaction of 4-(2-chlorophenyl) butyric acid with oxalyl chloride, followed by reaction with 3-nitrobenzenesulfonyl chloride and butylamine. Both methods result in the formation of this compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate has been used in scientific research as a tool to study the activity of various enzymes, such as lipases and esterases. It has been shown to be a potent inhibitor of these enzymes, making it useful for studying their activity and function. This compound has also been used to study the effects of lipase inhibition on lipid metabolism and obesity in animal models.
Propiedades
IUPAC Name |
[4-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O7S/c1-3-6-19(24)22(31(28,29)16-9-5-8-15(12-16)23(26)27)14-10-11-18(17(21)13-14)30-20(25)7-4-2/h5,8-13H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSLHKZGNWPKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate](/img/structure/B5163361.png)
![4-[(4-bromophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5163382.png)
![1-(hydroxymethyl)-17-(4-iodo-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163387.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5163395.png)
![1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5163396.png)
![2-[(3-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)
![1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5163402.png)




![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
